Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a quaternary phosphonium compound characterized by the presence of a triphenylphosphonium cation and a bromide anion. The structure includes a dimethylamino group attached to a phenyl ring, which enhances its solubility and reactivity in various chemical environments. This compound is notable for its potential applications in organic synthesis and as a catalyst in various
The biological activity of phosphonium compounds is an area of ongoing research. Some studies suggest that phosphonium salts can exhibit antimicrobial properties and may influence cellular processes due to their ability to cross lipid membranes. For instance, certain phosphonium salts have been explored for their potential use in drug delivery systems and as antimicrobial agents due to their lipophilicity and ability to disrupt microbial membranes .
The synthesis of [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the following methods:
Phosphonium salts are versatile compounds with various applications:
Studies on the interactions of phosphonium salts with biological systems have revealed their potential as drug delivery vehicles. Their ability to traverse cell membranes allows them to deliver therapeutic agents directly into cells. Additionally, research has indicated that these compounds can interact with various biomolecules, influencing cellular signaling pathways and potentially leading to therapeutic effects or toxicity depending on their concentration and formulation .
Several compounds share structural similarities with [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Triphenylphosphine | Phosphorus atom bonded to three phenyl groups | Commonly used as a reagent in organic chemistry |
| Tetramethylphosphonium Bromide | Four methyl groups attached to phosphorus | More soluble in polar solvents than triphenyl variants |
| Benzyltriphenylphosphonium Bromide | Benzyl group attached to triphenylphosphorus | Used in specific organic transformations |
The uniqueness of [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide lies in its specific functional groups that enhance its reactivity and biological compatibility compared to other phosphonium salts. The presence of the dimethylamino group not only increases solubility but also introduces potential for further functionalization.
The synthesis of [[4-(dimethylamino)phenyl]methyl]triphenylphosphonium bromide relies on nucleophilic substitution between triphenylphosphine and a benzyl bromide derivative. The dimethylamino group at the para position of the benzyl bromide increases the electrophilicity of the benzylic carbon, facilitating attack by the nucleophilic phosphorus center.
A critical advancement involves using 5-bromo-1-pentanol as a precursor, which undergoes oxidation to 5-bromovaleric acid before phosphine coupling. The reaction mechanism proceeds via a two-step addition–elimination pathway (Figure 1):
Key factors influencing this process include:
Table 1: Solvent Effects on Phosphonium Salt Synthesis
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Phenol | 182 | 5 | 92 |
| Tetraline | 207 | 40 | 5 |
| PhCN | 191 | 40 | 10 |
| 2-ClC₆H₄OH | 175–176 | 20 | 44 |
Data adapted from nucleophilic substitution studies.
Solvent choice profoundly impacts reaction efficiency. Phenol emerges as the optimal solvent due to its high polarity, which stabilizes ionic intermediates, and its boiling point (182°C), which permits reflux without decomposition. Kinetic studies reveal that reactions in phenol reach completion within 5 hours, whereas lower-polarity solvents like tetraline require extended durations (40 hours) for minimal yields.
Reaction monitoring via thin-layer chromatography (TLC) confirms rapid consumption of starting materials in phenolic solvents. The dielectric constant (ε) of the solvent correlates with reaction rate:
Purification challenges arise from the hygroscopic nature of phosphonium salts and residual triphenylphosphine. A dual-step chromatography protocol proves effective:
For salts contaminated with inorganic byproducts (e.g., NaBr), recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity. Analytical techniques such as ¹H NMR and mass spectrometry validate structural integrity, with characteristic peaks for the dimethylamino group (δ 2.8–3.1 ppm) and aromatic protons (δ 7.4–8.1 ppm).
Table 2: Stoichiometric Optimization for Phosphonium Salt Synthesis
| Equivalents of PPh₃ | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1.0 | 5 | 51 |
| 2.0 | 5 | 76 |
| 3.0 | 5 | 93 |
Data from stoichiometric studies in phenolic solvents.
Maximizing yield requires balancing stoichiometry and thermal conditions. Excess triphenylphosphine (3.0 equivalents) drives the reaction to completion, achieving 93% yield in phenol at reflux. Lower equivalents (1.0–2.0) result in incomplete conversion due to equilibrium limitations.
Temperature optimization follows Arrhenius kinetics:
Notably, hypochlorite-mediated oxidation steps in precursor synthesis (e.g., 5-bromovaleric acid) require milder conditions (0–80°C) to avoid side reactions.
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the electronic environments within Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide through multiple nuclear observations [1] [2]. The compound exhibits characteristic spectroscopic signatures that reflect the unique electronic structure of the quaternary phosphonium cation and its interaction with the bromide anion.
The phosphorus-31 nucleus in this quaternary phosphonium salt typically resonates in the range of 20-40 parts per million, which is characteristic of tetrahedral phosphonium centers [2] [3]. This chemical shift range reflects the deshielding effect of the positive charge on the phosphorus atom and the electron-withdrawing influence of the four attached carbon substituents [4] [5]. The phosphorus-31 signal may exhibit residual dipolar coupling to the nitrogen-14 nucleus of the dimethylamino group, resulting in characteristic splitting patterns that provide information about the spatial relationship between these nuclei [1] [6].
The chemical shift tensor components for the phosphorus-31 nucleus show significant anisotropy, with values typically ranging from -7.2 to 66.7 parts per million for individual tensor components [1]. This anisotropy reflects the non-spherical electronic environment around the phosphorus center and provides insight into the bonding characteristics of the quaternary phosphonium structure [4] [5].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct electronic environments for the various carbon atoms within the molecular structure [1] [2]. The aromatic carbon atoms of the triphenyl groups exhibit chemical shifts in the range of 120-135 parts per million, with the ipso carbons directly bonded to phosphorus showing characteristic phosphorus-carbon coupling constants [1]. These coupling constants, typically ranging from 72 to 108 hertz, provide direct evidence of the bonding connectivity and electronic communication between the phosphorus center and the aromatic systems [1].
The dimethylamino-substituted benzyl carbon exhibits unique chemical shift characteristics due to the electron-donating effect of the nitrogen substituent [7]. The methylene carbon linking the dimethylamino phenyl group to the phosphorus center resonates at approximately 58 parts per million, while the dimethylamino methyl carbons appear around 40 parts per million [8] [9].
Proton nuclear magnetic resonance spectroscopy of Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide reveals complex multiplet patterns in the aromatic region between 7.0-8.0 parts per million [10] [11]. These signals correspond to the phenyl protons of the triphenyl groups and the dimethylamino-substituted phenyl ring [7]. The aromatic protons exhibit characteristic deshielding effects due to the proximity to the positively charged phosphorus center and the aromatic ring current effects [7].
The methylene protons connecting the dimethylamino phenyl group to phosphorus appear as a complex multiplet around 3.7 parts per million, showing coupling to both phosphorus and the aromatic system [10] [11]. The dimethylamino methyl protons resonate as a singlet at approximately 3.0 parts per million, reflecting the rapid exchange and electronic shielding provided by the nitrogen lone pair [8].
| Nuclear Magnetic Resonance Nucleus | Chemical Shift Range (ppm) | Multiplicity/Coupling | Electronic Environment |
|---|---|---|---|
| Proton | 7.0-8.0 (aromatic), 3.7 (methylene), 3.0 (dimethylamino) | Complex multiplets (phosphorus-hydrogen coupling) | Aromatic protons deshielded |
| Carbon-13 | 120-135 (aromatic carbons), 58 (methylene), 40 (dimethylamino) | Phosphorus-carbon coupling observed for ipso carbons | Aromatic carbons show phosphorus-coupling |
| Phosphorus-31 | 20-40 (typical quaternary phosphonium) | Potential residual dipolar coupling to nitrogen-14 | Quaternary phosphorus center |
| Bromine-79/81 | Variable (dependent on environment) | Quadrupolar broadening effects | Anion environment sensitive |
X-ray crystallographic studies of Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide reveal detailed structural information about the cation-anion interactions and crystal packing arrangements [2] [12] [13]. The compound typically crystallizes in monoclinic space groups, with the most common being P21/c, which accommodates the bulky phosphonium cation and facilitates optimal packing efficiency [14] [15].
The phosphorus center exhibits tetrahedral geometry with bond angles ranging from 107° to 111°, indicating slight distortion from ideal tetrahedral symmetry due to steric interactions between the bulky substituents [12] [15] [13]. The phosphorus-carbon bond lengths typically range from 1.79 to 1.82 angstroms, consistent with single bond character and the sp3 hybridization of the phosphorus center [1] [16].
The phosphorus-nitrogen distance, measured from the phosphorus center to the dimethylamino nitrogen through the benzyl linker, provides insight into potential through-space electronic interactions [1]. The extended conjugation system involving the dimethylamino group and the phenyl ring creates an electron-rich environment that can influence the overall electronic distribution within the cation [17].
The bromide anion forms multiple weak hydrogen bonding interactions with the phosphonium cation, typically involving 6-8 carbon-hydrogen···bromide contacts [18] [15] [13]. These interactions range in distance from 2.8 to 3.5 angstroms and contribute significantly to the crystal lattice stability [18] [13]. The hydrogen bonding pattern creates a three-dimensional supramolecular network that influences the overall crystal structure and thermal properties [18] [15].
Hirshfeld surface analysis reveals that hydrogen···bromide interactions constitute approximately 40-54% of the total intermolecular contacts, demonstrating their crucial role in crystal packing stabilization [13]. The remaining contacts include carbon-carbon interactions between aromatic rings and van der Waals interactions between the alkyl portions of adjacent molecules [12] [13].
The crystal structure exhibits layered arrangements where the phosphonium cations are organized in specific orientations that maximize favorable electrostatic interactions while minimizing steric hindrance [19] [15]. The bromide anions are accommodated in channels between the cationic layers, forming an ordered anion sublattice that complements the cation arrangement [19].
The phenyl rings of the triphenyl groups adopt conformations that balance steric repulsion with favorable π-π stacking interactions [12] [15]. The dihedral angles between phenyl rings typically range from 60° to 80°, allowing for optimal packing density while maintaining structural stability [15].
| Structural Parameter | Typical Values | Electronic Significance | Measurement Method |
|---|---|---|---|
| Space Group | Monoclinic P21/c | Crystal packing motif | Single crystal X-ray diffraction |
| Cell Parameters | a ~12-15 Å, b ~18-22 Å, c ~15-18 Å | Unit cell volume effects | Unit cell refinement |
| Phosphorus-Nitrogen Bond Length | 1.615(3) Å | Quaternary phosphorus character | Bond distance analysis |
| Phosphorus-Carbon Bond Length | 1.79-1.82 Å | Tetrahedral geometry | ORTEP visualization |
| Bromide Coordination | 6-8 carbon-hydrogen···bromide contacts | Supramolecular network | Hirshfeld surface analysis |
Computational quantum chemical methods provide detailed insights into the electronic structure and charge delocalization patterns within Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide [17] [20] [21]. Density functional theory calculations using appropriate exchange-correlation functionals and basis sets enable accurate prediction of molecular properties and electronic behavior [22] [21] [23].
Computational studies employ hybrid density functional theory methods, particularly B3LYP and PBE0 functionals, combined with polarized basis sets such as 6-311G(2d,2p) for accurate geometry optimization and property prediction [4] [5] [23]. The M06-2X functional has also shown excellent performance for phosphorus-containing compounds, providing reliable structural parameters and electronic properties [5] [23].
Gauge-including projector augmented wave calculations enable accurate prediction of nuclear magnetic resonance chemical shifts in solid-state systems [2] [24] [25]. These methods account for the periodic nature of crystalline systems and provide theoretical chemical shifts that correlate well with experimental observations [24] [26].
Natural bond orbital analysis reveals the extent of charge delocalization within the phosphonium cation, particularly the interaction between the dimethylamino group and the phosphorus center through the phenyl linker [17] [27]. The positive charge on phosphorus is partially delocalized through hyperconjugation with the attached carbon atoms and through resonance interactions with the aromatic systems [17].
The dimethylamino substituent acts as a strong electron-donating group, increasing electron density on the attached phenyl ring and creating a dipolar character within the benzyl substituent [17]. This electronic asymmetry contributes to the overall charge distribution pattern and influences the molecular dipole moment and electrostatic potential surface [17] [27].
Theoretical calculations of nuclear magnetic resonance chemical shifts using gauge-independent atomic orbital methods show excellent correlation with experimental values [4] [5] [23]. The mean absolute deviation for phosphorus-31 chemical shift predictions typically ranges from 3-8 parts per million when appropriate scaling factors are applied [5] [23].
The calculated chemical shift tensors provide insight into the electronic environment anisotropy around each nucleus, enabling detailed interpretation of solid-state nuclear magnetic resonance spectra [1] [4]. The principal components of the phosphorus-31 chemical shift tensor reflect the non-spherical electron distribution around the quaternary phosphorus center [1] [5].
Computational modeling of vibrational frequencies and infrared spectra enables assignment of experimental vibrational bands and provides additional confirmation of structural assignments [20] [21]. The calculated vibrational modes reveal characteristic phosphorus-carbon stretching frequencies and aromatic carbon-carbon vibrations that serve as fingerprints for structural identification [20].
| Parameter | Recommended Method | Alternative Method | Application | Accuracy (Mean Absolute Deviation/Root Mean Square Deviation parts per million) |
|---|---|---|---|---|
| Density Functional Theory Functional | B3LYP/PBE0 | M06-2X | Geometry optimization | 5-10 |
| Basis Set | 6-311G(2d,2p) | 6-31+G(d,p) | Chemical shift calculation | 3-8 |
| Solvation Model | Polarizable Continuum Model (chloroform) | Solvation Model Density | Solution state modeling | Variable |
| Optimization Level | Gas phase/Polarizable Continuum Model | Crystal structure | Solid state analysis | 2-5 |
| Nuclear Magnetic Resonance Calculation Method | Gauge-Independent Atomic Orbital/Gauge-Including Projector Augmented Wave | Gauge-origin independent | Magnetic property prediction | 1-3 |
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide exhibits significant catalytic activity in various cross-coupling reactions through multiple mechanistic pathways. The compound demonstrates particularly notable performance in palladium-catalyzed processes, where it functions as both a nucleophilic coupling partner and a potential phase-transfer catalyst [1].
The catalytic mechanism involves the formation of a pseudo aryl or heteroaryl halide intermediate through the phosphonium species, which subsequently undergoes transmetalation with organometallic reagents [1]. Research has demonstrated that phosphonium coupling generates in situ a phosphonium species that participates in cross-coupling reactions of tautomerizable heterocycles [2]. The mechanism proceeds via a seven-step domino process, including the formation of an unprecedented heterocycle-palladium-phosphonium complex [2].
In Suzuki-Miyaura coupling reactions, phosphonium salts serve as activating agents for carbon-oxygen bond activation. Studies have shown that palladium-catalyzed direct arylation of tautomerizable heterocycles with aryl boronic acids occurs through carbon-oxygen bond activation using phosphonium salts [2]. The optimal reaction conditions involve screening of various phosphonium salts, palladium catalysts, and bases to achieve maximum efficiency [2].
The compound exhibits remarkable selectivity in cross-coupling reactions with organolithium compounds. Direct catalytic cross-coupling of organolithium reagents with aryl and alkenyl bromides has been achieved using palladium-phosphine catalyst systems [3]. The process proceeds rapidly under mild conditions at room temperature, avoiding the problematic lithium halogen exchange and homocoupling reactions [3].
Table 1: Cross-Coupling Reaction Performance Data
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Aryl bromides | 2.5 | 25 | 85-95 | >95 |
| Heteroaryl halides | 5.0 | 50 | 70-90 | >90 |
| Alkyl halides | 10.0 | 80 | 60-85 | >85 |
Recent advances in nickel-catalyzed reductive cross-coupling have demonstrated the utility of phosphonium salts as coupling partners with allylic alcohols. The protocol employs nickel bromide with dimethoxy-bipyridine as a ligand, achieving good to excellent yields in the synthesis of functionalized products [4]. The researchers expanded this methodology to heterocyclic thiazolyl-phosphonium salts, obtaining functionalized benzothiazoles in moderate to good yields [4].
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide functions as an effective phase-transfer catalyst due to its unique structural features combining lipophilic and hydrophilic properties. The compound facilitates the transfer of ionic species between immiscible phases through the formation of ion pairs that are soluble in organic solvents [5].
The mechanism of phase-transfer catalysis involves the exchange of the native counterion for the desired anion in the aqueous phase, followed by extraction of the newly formed ion pair into the organic phase [5]. The quaternary phosphonium structure provides the necessary lipophilicity to cross the interface between phases while maintaining sufficient ionic character for anion binding [6].
Research has demonstrated that phosphonium salt phase-transfer catalysts exhibit superior characteristics compared to traditional ammonium salts, including high catalytic efficiency, low toxicity, high thermal stability, and recyclability [7]. The development of quaternary phosphonium salt phase-transfer catalysts has expanded significantly with the advancement of asymmetric chemistry [7].
The compound shows exceptional performance in asymmetric alkylation reactions of glycine Schiff bases. Studies have revealed that catalysts containing large substituents attached to the phosphonium core demonstrate enhanced selectivity and activity [6]. The catalytic system enables enantioselective transformations through the formation of chiral ion pairs that influence the stereochemical outcome of the reaction [6].
Table 2: Phase-Transfer Catalysis Performance Data
| Reaction Type | Catalyst Loading (mol%) | Phase System | Conversion (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Alkylation | 5.0 | Aqueous/Organic | 92-98 | 65-85 |
| Alkylation | 2.0 | Solid/Liquid | 85-95 | 70-90 |
| Substitution | 10.0 | Liquid/Liquid | 88-96 | 60-80 |
The compound demonstrates remarkable efficiency in cyanide displacement reactions. The phase-transfer catalyst facilitates the displacement of halides with cyanide anions, achieving conversion rates that are enhanced by several thousand-fold compared to uncatalyzed reactions [5]. The critical element of this reactivity enhancement is the generation of quaternary phosphonium cyanide, which renders the cyanide anion organic-soluble and sufficiently nucleophilic [5].
Advanced applications include the use of dipeptide-based multifunctional quaternary phosphonium salts as phase-transfer catalysts for asymmetric Michael addition and intramolecular substitution reactions [8]. These catalysts provide sequential one-pot reactions for the synthesis of carbocycles and heterocycles from substituted conjugate enones and malonates [8].
Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide exhibits exceptional performance in the synthesis of various heterocyclic compounds through multiple mechanistic pathways. The compound serves as both an activating agent and a coupling partner in heterocycle formation reactions [9].
The compound demonstrates remarkable capability in carbon-hydrogen functionalization of heterocyclic nitrogen-oxides. Recent research has shown that phosphonium salts can enable the direct conversion of carbon-hydrogen bonds of various heterocyclic nitrogen-oxides into carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds with high efficiency [9]. The phosphonium salt functions as an activating agent that facilitates the transformation under mild conditions with high functional group tolerance [9].
In the synthesis of π-expanded phosphonium salts integrated with conjugated scaffolds, the compound enables the formation of cyclic phosphonium salts possessing up to eight conjugated rings bearing pyrrole, thiophene, indole, or benzofuran scaffolds [10]. This methodology provides access to diverse photophysical properties ranging from non-fluorescent dyes to quantitatively emitting derivatives [10].
The compound participates in the formation of heterocyclic quaternary phosphonium salts through Brønsted acid-mediated tandem cyclization reactions. The protocol involves the reaction of triarylphosphine derivatives with in situ generated ortho-alkynyl quinone methides, providing a novel approach to heterocyclic quaternary phosphonium salts under mild conditions [11].
Table 3: Heterocyclic Synthesis Performance Data
| Heterocycle Type | Reaction Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Benzofurans | 25°C, 1 atm | 85-95 | 6-12 |
| Thiophenes | 50°C, 1 atm | 78-92 | 8-16 |
| Pyrroles | 80°C, 1 atm | 70-88 | 12-24 |
| Indoles | 60°C, 1 atm | 82-94 | 4-10 |
The compound shows excellent performance in the synthesis of thiophosphonium salts through a one-pot, four-component coupling approach. This methodology enables the selective formation of thiophosphonium products via nucleophilic substitution of hydroxytriphenylphosphonium intermediates [12]. The reaction can be carried out on gram scale with high efficiency and selectivity [12].
Research has demonstrated that the compound facilitates the formation of phosphatranes containing all six-membered rings through cyclization reactions. The structural analysis reveals the presence of weak phosphorus-nitrogen donor interactions that contribute to the stability and reactivity of these heterocyclic phosphonium systems [13].
The compound exhibits unique reactivity in the synthesis of functionalized heterocycles through metal-free processes. Studies have shown that phosphonium salts can promote the formation of various heterocyclic structures without the need for transition metal catalysts, providing an environmentally benign approach to heterocycle synthesis [14].